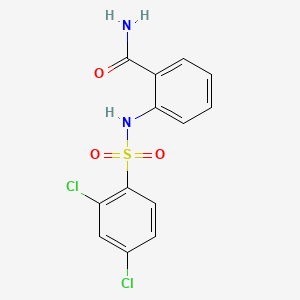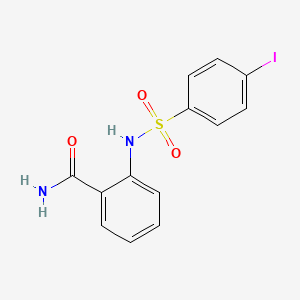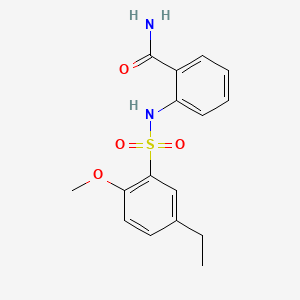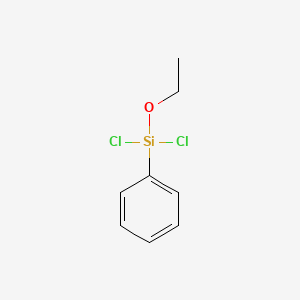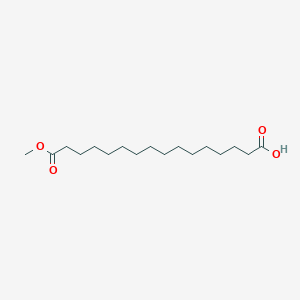
16-Methoxy-16-oxohexadecanoic acid
Vue d'ensemble
Description
16-Methoxy-16-oxohexadecanoic acid is a synthetic organic compound with the molecular formula C17H32O4. It is characterized by the presence of a methoxy group and a ketone functional group at the sixteenth carbon of a hexadecanoic acid chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16-Methoxy-16-oxohexadecanoic acid typically involves the esterification of hexadecanoic acid followed by oxidation and methoxylation. One common method includes:
Esterification: Hexadecanoic acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl hexadecanoate.
Oxidation: The methyl ester is then oxidized using an oxidizing agent such as potassium permanganate to introduce the ketone functional group at the sixteenth carbon.
Methoxylation: Finally, the ketone is methoxylated using methanol and a base like sodium methoxide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 16-methoxyhexadecanol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: this compound can be oxidized to 16-methoxyhexadecanoic acid.
Reduction: Reduction yields 16-methoxyhexadecanol.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
16-Methoxy-16-oxohexadecanoic acid is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving lipid metabolism and enzyme interactions.
Medicine: Research explores its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the production of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of 16-Methoxy-16-oxohexadecanoic acid involves its interaction with lipid membranes and enzymes. The methoxy and ketone groups facilitate binding to specific molecular targets, influencing pathways related to lipid metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Hexadecanoic acid: Lacks the methoxy and ketone groups, making it less reactive.
16-Hydroxyhexadecanoic acid: Contains a hydroxyl group instead of a methoxy group, altering its chemical behavior.
16-Oxohexadecanoic acid: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness: 16-Methoxy-16-oxohexadecanoic acid is unique due to the presence of both methoxy and ketone functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable in specialized applications.
Propriétés
IUPAC Name |
16-methoxy-16-oxohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O4/c1-21-17(20)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(18)19/h2-15H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYYVFBDKRFTDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


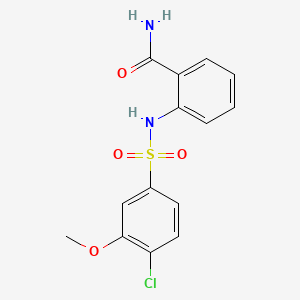
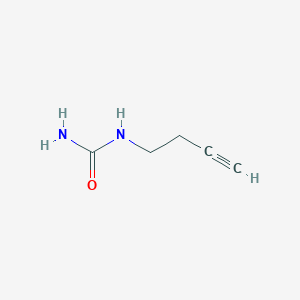
![[(4-Bromo-3-methylphenyl)sulfonyl]-2-pyridylamine](/img/new.no-structure.jpg)
![(5R,9R,10R,13S,14S,17S)-17-[(2R,3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1173891.png)
